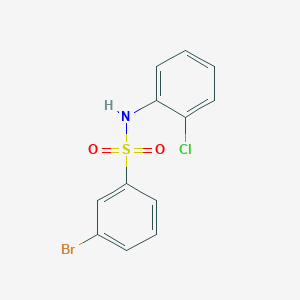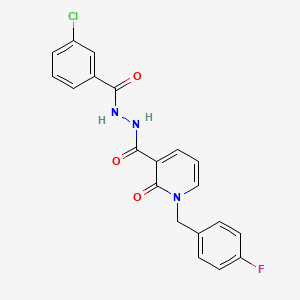
N'-(3-chlorobenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-chlorobenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C20H15ClFN3O3 and its molecular weight is 399.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Supramolecular Architectures and Materials Science
Persistent Prevalence of Supramolecular Architectures
A study by Khalid et al. (2021) on novel pyridine-based hydrazone derivatives, closely related to the compound of interest, highlighted their rapid synthesis through ultrasonication. The research emphasized the compounds' structures, confirmed via spectral analysis and X-ray crystallography, and their remarkable nonlinear optical (NLO) properties. These compounds exhibit significant intra- and intermolecular hydrogen bonding, contributing to their stability and potential in materials architecture, especially in the development of NLO materials Khalid et al., 2021.
Catalytic Properties
Catalytic Activity in Oxidation Reactions
Research involving "N'-(3,5-Dichloro-2-hydroxybenzylidene)-4-fluorobenzohydrazide" derivatives explored their use in synthesizing metal complexes with catalytic properties. Liu et al. (2020) synthesized oxidovanadium(V) and dioxidomolybdenum(VI) complexes, characterized by various spectroscopic techniques, demonstrating their potential in catalyzing oxidation reactions. These findings suggest the utility of similar compounds in catalysis, particularly in oxidation processes Liu et al., 2020.
Biological Activities
Antimicrobial and Antifungal Properties
A study by He et al. (2018) on vanadium(V) complexes derived from chlorido-substituted hydrazone compounds, including derivatives similar to the compound , revealed significant antimicrobial and antifungal activities. These compounds, through the incorporation of fluoro groups in their structures, showed enhanced antibacterial activities against various bacteria and fungi. This research underscores the potential of such compounds in developing new antimicrobial agents He et al., 2018.
Potential in Agriculture as Antifungal Agents
Wu et al. (2019) investigated novel 1,3,4-oxadiazole-2-carbohydrazides for their antifungal properties, targeting agricultural pathogens. The study highlighted the compounds' inhibitory effects against fungi and oomycetes, with certain derivatives showing superior efficacy to established antifungal agents. This research indicates the applicability of such compounds in agriculture, particularly as antifungal agents targeting succinate dehydrogenase Wu et al., 2019.
Propiedades
IUPAC Name |
N'-(3-chlorobenzoyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3O3/c21-15-4-1-3-14(11-15)18(26)23-24-19(27)17-5-2-10-25(20(17)28)12-13-6-8-16(22)9-7-13/h1-11H,12H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQWDCYJUBVHOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chloro-4-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2727692.png)
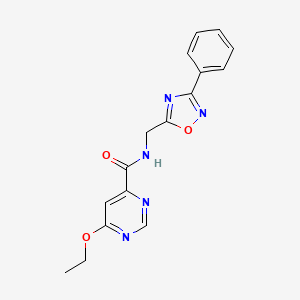
![(4-Fluoro-3-nitrophenyl)-[[2-(2-methylpropyl)-1,2,4-triazol-3-yl]methyl]cyanamide](/img/structure/B2727696.png)
![methyl 3-(benzo[d]thiazol-2-yl)-2-(4-(methylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2727698.png)

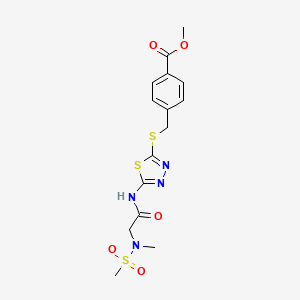
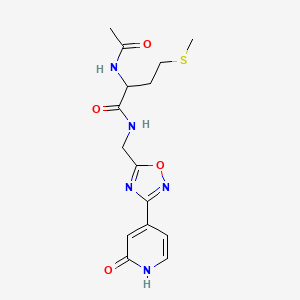

![1-(2-Methoxy-4-nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2727705.png)

![N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide](/img/structure/B2727710.png)
![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-cyclopentylacetamide](/img/structure/B2727711.png)
